molecular formula C18H20N2O3S B280707 1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one

1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one

Cat. No.: B280707
M. Wt: 344.4 g/mol
InChI Key: KWHMQRKEAOZOMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one is a chemical compound that belongs to the class of indole-based sulfonylureas. It is a potent and selective inhibitor of the ATP-sensitive potassium (KATP) channel, which plays a critical role in insulin secretion. This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of diabetes and other metabolic disorders.

Mechanism of Action

The mechanism of action of 1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one involves the inhibition of the this compound channel in pancreatic beta cells. This channel plays a critical role in regulating insulin secretion. By inhibiting this channel, this compound increases the intracellular concentration of calcium ions, which triggers the exocytosis of insulin granules from the beta cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to stimulate insulin secretion, improve glucose tolerance, and reduce blood glucose levels in animal models of diabetes. This compound has also been found to increase the expression of genes involved in glucose metabolism and insulin signaling.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one in lab experiments is its potent and selective inhibition of the this compound channel. This allows for precise control over insulin secretion in pancreatic beta cells. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully monitored in animal studies.

Future Directions

There are several future directions for research on 1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one. One area of research is the development of more potent and selective this compound channel inhibitors for the treatment of diabetes and other metabolic disorders. Another area of research is the investigation of the long-term effects of this compound on glucose metabolism and insulin signaling. Additionally, the potential use of this compound in combination with other drugs for the treatment of diabetes and other metabolic disorders should be explored.

Synthesis Methods

The synthesis of 1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one involves a multi-step process that starts with the reaction of 4-methylpiperidine with 2-nitrobenzaldehyde to form the corresponding nitroalkene. This intermediate is then reduced using hydrogen gas and a palladium catalyst to yield the corresponding amine. The amine is then reacted with a sulfonyl chloride derivative of benzo[cd]indol-2(1H)-one to form the final product.

Scientific Research Applications

1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]benzo[cd]indol-2(1H)-one has been extensively studied for its potential therapeutic applications in the treatment of diabetes and other metabolic disorders. It has been shown to stimulate insulin secretion in pancreatic beta cells by inhibiting the this compound channel. This compound has also been found to improve glucose tolerance and reduce blood glucose levels in animal models of diabetes.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

1-methyl-6-(4-methylpiperidin-1-yl)sulfonylbenzo[cd]indol-2-one

InChI

InChI=1S/C18H20N2O3S/c1-12-8-10-20(11-9-12)24(22,23)16-7-6-15-17-13(16)4-3-5-14(17)18(21)19(15)2/h3-7,12H,8-11H2,1-2H3

InChI Key

KWHMQRKEAOZOMG-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)N(C4=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.